molecular formula C11H9F3O2S B2754190 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid CAS No. 672951-84-7

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid

Cat. No.: B2754190
CAS No.: 672951-84-7
M. Wt: 262.25
InChI Key: DMTBGFTWVSWNAF-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid” are not fully detailed in the search results. The molecular weight is given as 262.25, and it is described as a liquid in one source .

Scientific Research Applications

Flexible Ligand Design for Metal–Organic Frameworks (MOFs)

Researchers have synthesized flexible dicarboxylate ligands, which are crucial for constructing copper metal–organic systems. These ligands, including variations that involve sulfanyl groups similar to the queried compound, enable the assembly of complexes with unique structures, such as discrete molecular chairs and coordination polymers. These findings suggest potential applications in catalysis and materials science (Dai et al., 2009).

Catalysis

The catalytic applications of sulfanyl compounds have been demonstrated, notably in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Sulfuric acid derivatives, acting as recyclable catalysts, facilitate condensation reactions under refluxing conditions, yielding high product yields. This highlights the compound's relevance in developing efficient and sustainable catalytic processes (Tayebi et al., 2011).

Trifluoromethyl Sulfonates Formation

The ability to generate trifluoromethyl sulfonates from sulfonic acids using hypervalent iodine trifluoromethylating agents under mild conditions opens up avenues for introducing trifluoromethyl groups into various substrates. This method's good to excellent yields suggest its utility in synthesizing fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals (Koller et al., 2009).

Superacidic Media Reactions

The role of superacidic trifluoromethanesulfonic acid in catalyzing the alkylation of benzene with cyclic ethers indicates a novel application in organic synthesis. The formation of phenyl-substituted and bicyclic compounds through these reactions showcases the potential for synthesizing complex organic molecules, including pharmaceuticals and materials (Molnár et al., 2003).

Oxidation Catalysis

Metal–organic frameworks (MOFs) derived from sulfanyl-containing ligands have shown promise as catalysts in the oxidation of cyclohexane using ionic liquids. This application underscores the importance of designing sulfanyl-based ligands for catalytic processes, particularly in green chemistry, where ionic liquids offer a less toxic alternative to conventional solvents (Hazra et al., 2016).

Mechanism of Action

The mechanism of action for “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid” is not specified in the search results. As it is used for pharmaceutical testing , it may interact with biological systems in specific ways, but these are not detailed in the available resources.

Future Directions

The future directions for the use and study of “2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid” are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBGFTWVSWNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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